Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate
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Overview
Description
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate: is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . This compound is characterized by the presence of a benzoate ester group and a methylcarbamoyl group attached to a phenyl ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate typically involves the esterification of 2-[3-(methylcarbamoyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate undergoes various chemical reactions, including:
Reduction: The methylcarbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed:
Hydrolysis: 2-[3-(methylcarbamoyl)phenyl]benzoic acid and methanol.
Reduction: 2-[3-(methylamino)phenyl]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific compound being synthesized and its intended use .
Comparison with Similar Compounds
Methyl 2-[3-(carbamoyl)phenyl]benzoate: Similar structure but lacks the methyl group on the carbamoyl moiety.
Methyl 2-[3-(ethylcarbamoyl)phenyl]benzoate: Similar structure but has an ethyl group instead of a methyl group on the carbamoyl moiety.
Uniqueness: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the methylcarbamoyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs .
Properties
IUPAC Name |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRXVQHIPKSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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